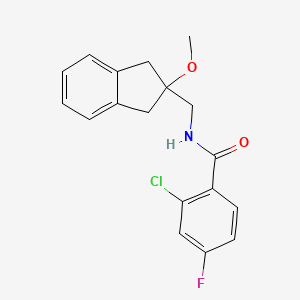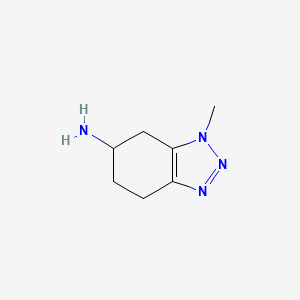![molecular formula C21H22FN3O2S B2501252 N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-90-9](/img/structure/B2501252.png)
N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine" is a quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including analgesic, anti-inflammatory, and antibacterial properties . The structure of quinazolinones typically consists of a fused quinoline and benzene ring, which can be modified to produce a variety of derivatives with different biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various amines. For instance, novel 2-butyl-3-substituted quinazolin-4-(3H)-ones were synthesized by reacting dithiocarbamic acid methyl ester with a range of amines . The synthesis process is crucial as it allows for the introduction of different substituents that can significantly alter the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with different substituents. For example, a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized and its crystal structure was determined, revealing an orthorhombic system with specific unit cell parameters . The molecular structure analysis is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, which are important for their biological activity. The S-arylation method used to synthesize 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one is an example of a chemical reaction that leads to the formation of a new derivative with potential antibacterial properties . The study of these reactions is important for the development of new compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the specific substituents present on the quinazolinone core. For example, the introduction of a fluorogenic group in 3-Benzoyl-2-quinolinecarboxaldehyde allows for the high-sensitivity chromatographic analysis of primary amines . Understanding these properties is crucial for the formulation and delivery of these compounds in a clinical setting.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A study focused on the synthesis and evaluation of new quinazoline derivatives for their antibacterial properties. The research synthesized 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrating a simple procedure with high conversion rates and short reaction times. The compound showed significant activity against bacterial strains, highlighting its potential as an antibacterial agent (Geesi, 2020).
Antitumor Activities
Quinazoline derivatives have been explored for their antitumor activities. One study synthesized novel regioisomeric hybrids of quinazoline/benzimidazole and tested them against a panel of 60 tumor cell lines. Compounds showed significant inhibition for cancer cells, with notable activity against leukemia, colon, melanoma, renal, and breast cancer cell lines (Sharma, Luxami, & Paul, 2013).
Anti-inflammatory and Analgesic Properties
Research on quinazoline derivatives also extends to anti-inflammatory and analgesic applications. A series of novel 3-(6-substituted-1,3-benzothiazole-2-yl)-2-[{(4-substituted phenyl)amino}methyl]quinazolines-4(3H)-ones were synthesized and investigated for their anti-inflammatory and antibacterial activity, showing promising results in this domain (Srivastav, Salahuddin, & Shantakumar, 2009).
Antiviral Research
Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. The research found that certain compounds exhibited significant antiviral activity, demonstrating the potential of quinazoline derivatives in antiviral research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Fluorescent Sensors
Quinazoline derivatives have been employed in the development of fluorescent sensors for detecting amine vapors, highlighting their utility in environmental and health-related applications. A study utilized the aggregation-induced emission (AIE) properties of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) derivatives for the light-up detection of amine vapors, showcasing an innovative approach to sensing technology (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
Wirkmechanismus
Target of Action
Compounds like this often target enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties. For example, compounds containing a quinazoline ring are often used in cancer treatment and target epidermal growth factor receptors .
Eigenschaften
IUPAC Name |
N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-3-8-23-20-17-6-4-5-7-18(17)24-21(25-20)28-12-15-10-16(22)9-14-11-26-13-27-19(14)15/h4-7,9-10H,2-3,8,11-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHMOCNTBJJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC4=C3OCOC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

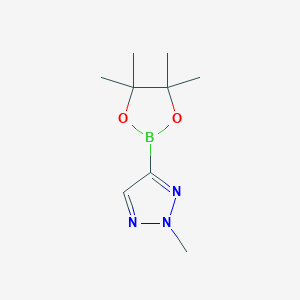
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)
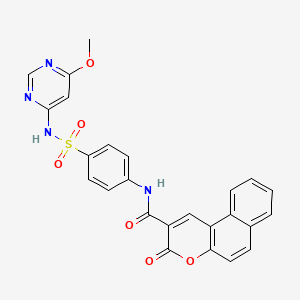
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
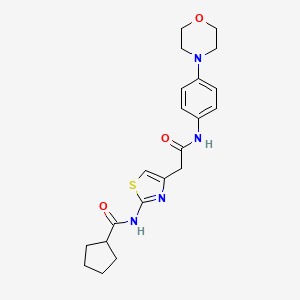
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
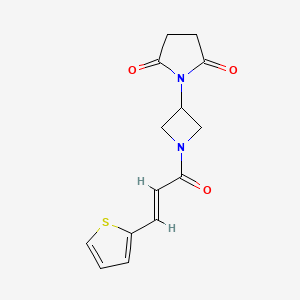
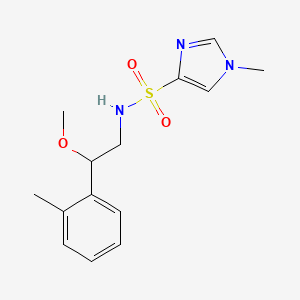
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)


